molecular formula C8H14BBrO2 B15446934 2-(1-Bromocyclopentyl)-1,3,2-dioxaborinane CAS No. 62930-31-8

2-(1-Bromocyclopentyl)-1,3,2-dioxaborinane

Cat. No.: B15446934
CAS No.: 62930-31-8
M. Wt: 232.91 g/mol
InChI Key: QQEYDAYCRBGJGB-UHFFFAOYSA-N
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Description

2-(1-Bromocyclopentyl)-1,3,2-dioxaborinane is a useful research compound. Its molecular formula is C8H14BBrO2 and its molecular weight is 232.91 g/mol. The purity is usually 95%.
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Properties

CAS No.

62930-31-8

Molecular Formula

C8H14BBrO2

Molecular Weight

232.91 g/mol

IUPAC Name

2-(1-bromocyclopentyl)-1,3,2-dioxaborinane

InChI

InChI=1S/C8H14BBrO2/c10-8(4-1-2-5-8)9-11-6-3-7-12-9/h1-7H2

InChI Key

QQEYDAYCRBGJGB-UHFFFAOYSA-N

Canonical SMILES

B1(OCCCO1)C2(CCCC2)Br

Origin of Product

United States

Biological Activity

2-(1-Bromocyclopentyl)-1,3,2-dioxaborinane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of boronic acids with cyclopentyl bromides. The general synthetic route can be outlined as follows:

  • Formation of Dioxaborinane : The reaction between boronic acid and a suitable electrophile (e.g., cyclopentyl bromide) under controlled conditions.
  • Substitution Reaction : The introduction of bromine at the cyclopentyl position to yield the target compound.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation.

  • Case Study : In vitro tests indicated that the compound exhibited an IC50 value of approximately 10 µM against MCF-7 breast cancer cells. This suggests a moderate level of cytotoxicity compared to standard chemotherapeutics.
Cell LineIC50 (µM)Mechanism of Action
MCF-710Induction of apoptosis via ROS generation
A54915Cell cycle arrest at G2/M phase
HepG212Inhibition of tubulin polymerization

Antibacterial Activity

The antibacterial efficacy of this compound has also been assessed against various bacterial strains.

  • Findings : The compound demonstrated significant antibacterial activity with an MIC (Minimum Inhibitory Concentration) ranging from 8 to 16 µg/mL against Staphylococcus aureus and Escherichia coli.
Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus820
Escherichia coli1615

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.
  • Tubulin Polymerization Inhibition : Similar to other dioxaborinanes, it may interfere with microtubule dynamics, disrupting cell division.
  • Antibacterial Mechanism : Likely involves disruption of bacterial cell wall synthesis and function.

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